

An In-Depth Technical Guide on the Solubility and Stability of Pharacine

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Compound of Interest

Compound Name: *Pharacine*

Cat. No.: *B138207*

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Disclaimer: **Pharacine** is a naturally occurring macrocyclic compound.[1][2][3] While some basic physical and chemical properties are available, comprehensive public data on its solubility and stability for drug development purposes is limited. This guide synthesizes available information and outlines standardized experimental protocols essential for characterizing **Pharacine** for research and pharmaceutical applications.

Introduction to Pharacine

Pharacine (CAS 63440-93-7) is a natural p-cyclophane isolated from the bacterial strain *Cytophaga* sp. AM13.1.[2][3] It is a cyclic terephthalic acid ester with the molecular formula $C_{24}H_{24}O_8$ and a molecular weight of 440.44 g/mol.[1][4] Structurally, it is identified as 3,8,15,20-Tetraoxatricyclo[20.2.2.2^{10,13}]octacos-10,12,22,24,25,27-hexaene-2,9,14,21-tetrone.[1][4] Given its complex macrocyclic structure, understanding its solubility and stability is critical for any potential therapeutic development.

Chemical Structure:

- IUPAC Name: 3,8,15,20-tetraoxatricyclo[20.2.2.2^{10,13}]octacos-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone[5]
- SMILES:
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1[5]
- Appearance: White to Off-white Solid[1][2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. **Pharacine** is noted to have poor aqueous solubility, which presents a significant challenge for formulation development.

Available data indicates that **Pharacine** is slightly soluble in several organic solvents.[\[1\]](#)[\[2\]](#)

Solvent	Solubility Description
Chloroform	Slightly Soluble [1]
Dichloromethane	Slightly Soluble [1]
Ethyl Acetate	Slightly Soluble [1]
Acetonitrile	Slightly Soluble (with heating) [1]

To thoroughly characterize **Pharacine**, quantitative solubility studies are essential. The following table outlines a proposed experimental plan to determine its solubility in pharmaceutically relevant media.

Solvent System	Temperature (°C)	pH (for aqueous)	Proposed Method
Purified Water	25, 37	N/A	Shake-Flask HPLC-UV
Phosphate Buffer	25, 37	2.0, 4.5, 6.8, 7.4	Shake-Flask HPLC-UV
0.1 N HCl	25, 37	~1.2	Shake-Flask HPLC-UV
Ethanol	25, 37	N/A	Shake-Flask HPLC-UV
Propylene Glycol	25, 37	N/A	Shake-Flask HPLC-UV
DMSO	25, 37	N/A	Shake-Flask HPLC-UV

Stability Profile

Drug stability is paramount for ensuring safety, efficacy, and shelf-life. The macrocyclic ester groups in **Pharacine** suggest potential susceptibility to hydrolysis under acidic or basic conditions.

For long-term storage, **Pharacine** should be kept in containers protected from direct sunlight and stored in a cool, dark environment at 2-8°C.^[1] The macrocyclic nature of p-cyclophanes often imparts a degree of chemical stability due to steric hindrance.^[1]

Forced degradation studies are necessary to identify potential degradation pathways and develop a stability-indicating analytical method.

Stress Condition	Proposed Protocol	Potential Degradation Pathway
Acid Hydrolysis	0.1 N HCl at 60°C for 24, 48, 72 hours	Hydrolysis of ester linkages
Base Hydrolysis	0.1 N NaOH at 60°C for 2, 4, 8 hours	Hydrolysis of ester linkages
Oxidative	3% H ₂ O ₂ at 25°C for 24 hours	Oxidation of aromatic rings or ether linkages
Thermal	80°C (dry heat) for 48 hours	General thermal decomposition
Photolytic	ICH Q1B Option 2 (Xenon lamp)	Photodegradation, ring cleavage

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable solubility and stability data.

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

- **Pharacine** (solid, >95% purity)
- Selected solvents (HPLC grade)
- 20 mL glass scintillation vials with screw caps
- Orbital shaker with temperature control
- 0.22 μm syringe filters (PTFE or other compatible material)
- HPLC system with UV detector

Procedure:

- Add an excess amount of **Pharacine** to a vial (e.g., 10 mg).
- Add a known volume of the desired solvent (e.g., 10 mL).
- Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
- Shake the vials at a constant speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.
- After 48 hours, allow the vials to stand for at least 2 hours to allow undissolved solids to settle.
- Carefully withdraw a sample from the supernatant.
- Immediately filter the sample through a 0.22 μm syringe filter into an HPLC vial. Discard the first portion of the filtrate.
- Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the calibration range of the analytical method.
- Analyze the sample by a validated HPLC-UV method to determine the concentration.
- Perform the experiment in triplicate.

This protocol outlines a typical forced degradation study to identify degradation products.

Materials:

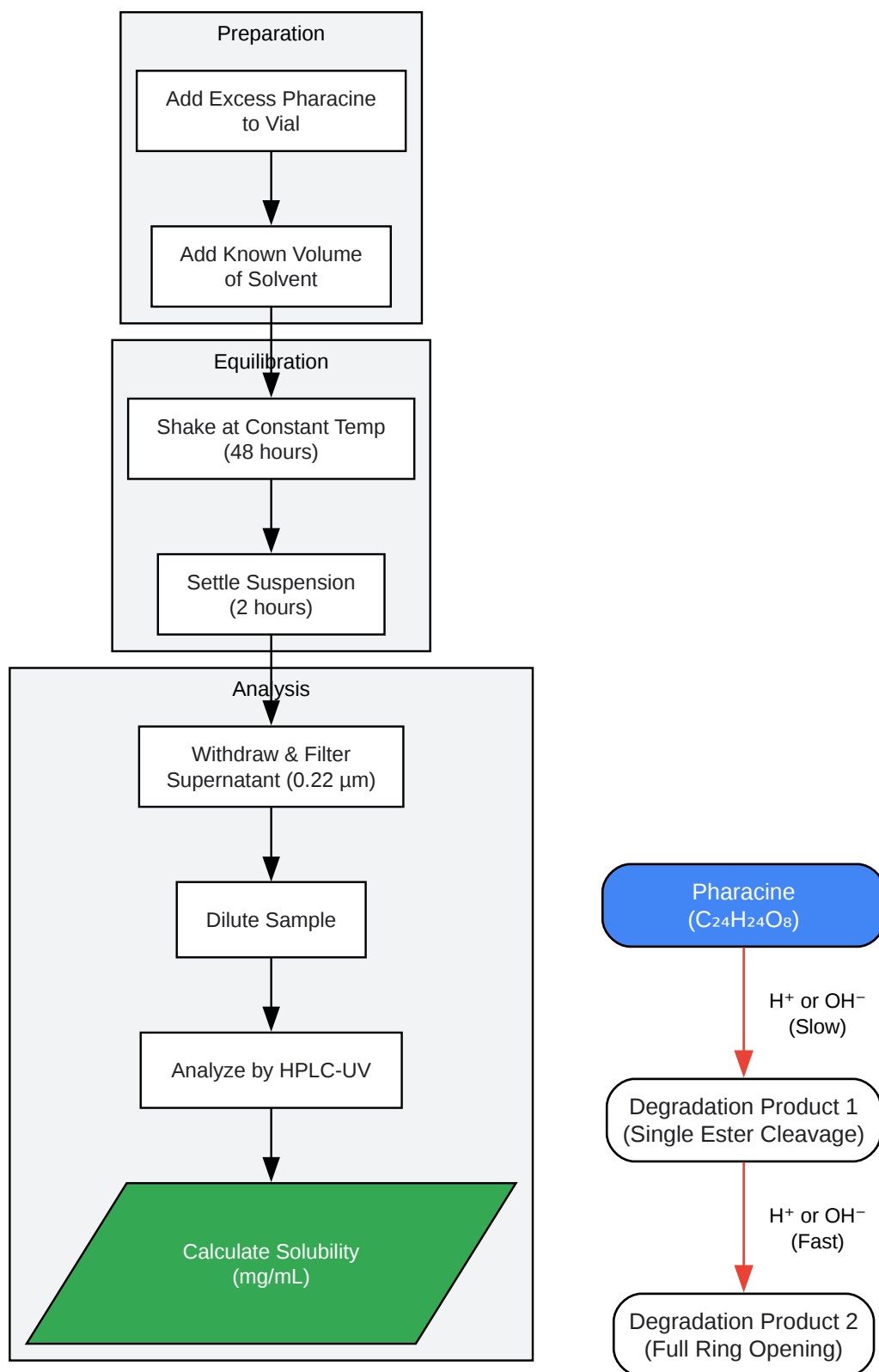
- **Pharacine** stock solution (e.g., 1 mg/mL in Acetonitrile)
- Acids (1 N HCl), Bases (1 N NaOH), Oxidizing agents (30% H₂O₂)
- HPLC system with PDA or Mass Spectrometry (MS) detector
- Photostability chamber, Temperature-controlled oven

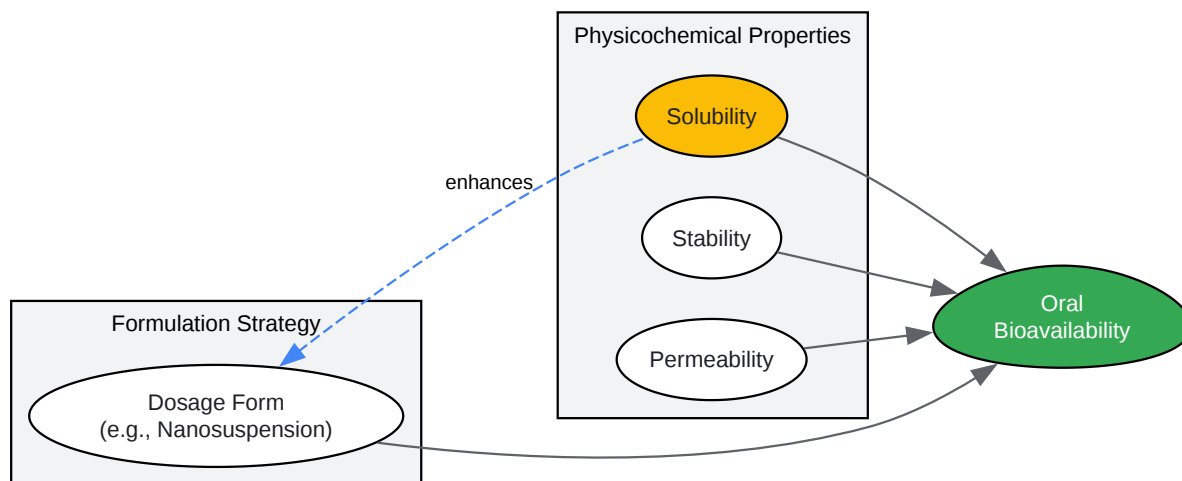
Procedure:

- Sample Preparation: For each condition, mix 1 mL of **Pharacine** stock solution with 1 mL of the stressor solution (e.g., 0.2 N HCl to achieve a final concentration of 0.1 N). For thermal studies, use the solid drug. For photostability, use the solution.
- Stress Application:
 - Hydrolysis: Incubate samples at 60°C. Pull time points (e.g., 2, 8, 24 hours). Neutralize acid/base samples before analysis.
 - Oxidation: Keep at room temperature for 24 hours.
 - Thermal: Store solid powder at 80°C for 48 hours, then dissolve for analysis.
 - Photolytic: Expose solution to light according to ICH Q1B guidelines alongside a dark control.
- Analysis:
 - Analyze all stressed samples, a non-stressed control, and a blank by HPLC-PDA/MS.
 - The HPLC method should be capable of separating the parent peak from all degradation product peaks. A gradient elution is typically required.
 - Evaluate peak purity of the parent drug peak under all conditions.

- Identify and characterize major degradants using MS data.

Visualizations: Workflows and Pathways





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